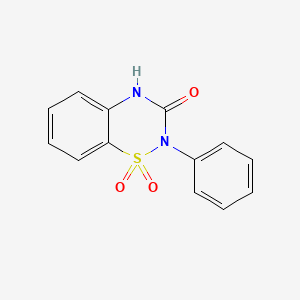

2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

2-Phenyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound featuring a benzothiadiazine core with three ketone (trione) groups and a phenyl substituent at position 2. Its synthesis typically involves cyclization reactions of sulfonamide intermediates with hydrazine derivatives. For instance, Loev and Kormendy first reported the formation of benzothiadiazine-triones in 1962 via reactions involving 2-chlorosulfonylbenzoic acid esters and hydrazines . Modern synthetic approaches, such as those by Ramana and Reddy, utilize saccharin derivatives as precursors to generate structurally diverse benzothiadiazine-triones .

Properties

IUPAC Name |

1,1-dioxo-2-phenyl-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-13-14-11-8-4-5-9-12(11)19(17,18)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSPIKLZCKTXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phenyl isocyanate, followed by cyclization in the presence of a suitable base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied for various scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating activity against a range of pathogens.

Medicine: Research has explored its use as an antihypertensive, antidiabetic, and anticancer agent. The compound’s ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the agricultural sector, derivatives of this compound have been investigated as fungicides and herbicides due to their ability to inhibit the growth of various plant pathogens.

Mechanism of Action

The mechanism of action of 2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In the context of its antihypertensive activity, the compound may act as a potassium channel opener, leading to vasodilation and reduced blood pressure. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

The pharmacological and physicochemical properties of benzothiadiazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-phenyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione with analogous compounds:

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Membrane Interaction Studies

Molecular dynamics simulations reveal that 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide derivatives (structurally related to the target compound) interact with lipid bilayers via hydrophobic and polar interactions. Their free-energy barriers (~3–4 kcal/mol) are comparable to neurotransmitters like glycine, suggesting moderate membrane permeability .

Biological Activity

2-Phenyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the benzothiadiazine class and is characterized by a unique structural framework that contributes to its biological activity. Its molecular formula is , and it features a benzene ring fused with a thiadiazine moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiadiazines exhibit significant antimicrobial properties. For instance, compounds derived from 2-phenyl-3,4-dihydro-2H-benzothiadiazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has indicated that 2-phenyl-3,4-dihydro-2H-benzothiadiazine derivatives possess anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.5 | Caspase activation |

| HeLa | 10.2 | DNA fragmentation |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Another area of interest is the compound's role as a DPP-IV inhibitor, which is crucial for managing type 2 diabetes. Studies have shown that certain analogs of this compound exhibit potent inhibitory effects on DPP-IV activity, comparable to existing antidiabetic medications. For example, one study reported an IC50 value of approximately 2.0 nM for a related derivative, indicating strong potential for glucose regulation in diabetic patients .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various benzothiadiazine derivatives, researchers found that specific modifications to the phenyl group significantly enhanced antibacterial activity. The study involved testing against both gram-positive and gram-negative bacteria with results indicating a broad spectrum of activity.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer properties revealed that treatment with 2-phenyl-3,4-dihydro-2H-benzothiadiazine led to increased levels of reactive oxygen species (ROS) in cancer cells. This oxidative stress was linked to mitochondrial dysfunction and subsequent apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

The biological activities of 2-phenyl-3,4-dihydro-2H-benzothiadiazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic processes.

- Apoptosis Induction : It triggers apoptotic pathways through ROS generation and mitochondrial disruption.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with essential metabolic functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.